- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
N.o CAS:926211-83-8
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28
2-(3-Bromophenoxy)ethanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(3-Bromophenoxy)ethanamine
- [2-(3-Bromophenoxy)ethyl]amine hydrochloride
- 2-(3-BROMO-PHENOXY)-ETHYLAMINE
- 2-(3-bromophenoxy)ethylamine
- 2-(3-Bromophenoxy)ethan-1-amine
- 1-(2-aminoethoxy)-3-bromobenzene
- SBB072545
- ST095893
- SY039347
- AM804556
- 2-(3-bromophenoxy)ethanamine hydrochloride
- T3136
- 2-(3-Bromophenoxy)ethanamine (ACI)
- CS-12184
- CS-0018040
- SB77020
- MFCD09042556
- ALBB-025488
- EN300-58514
- 926211-83-8
- CHEMBL4943175
- DB-121597
- AKOS000126906
- SCHEMBL2754673
- DTXSID40588150
-
- MDL: MFCD09042556
- Inchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
- Chave InChI: CKQSFXLELCTIFC-UHFFFAOYSA-N
- SMILES: BrC1C=C(OCCN)C=CC=1
Propriedades Computadas
- Massa Exacta: 214.99458g/mol
- Massa monoisotópica: 214.99458g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 3
- Complexidade: 110
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2
- XLogP3: 1.6
2-(3-Bromophenoxy)ethanamine Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenoxy)ethanamine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | B804313-10mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804313-50mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804313-100mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D698102-0.25g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 0.25g |
$145 | 2023-09-01 | |
| eNovation Chemicals LLC | D698102-1g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 1g |
$155 | 2024-07-20 | |
| eNovation Chemicals LLC | D961246-100mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-250mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-1g |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 1g |
$375 | 2023-09-04 | |
| eNovation Chemicals LLC | D364257-0.25g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 97% | 0.25g |
$358 | 2023-09-03 | |
| Chemenu | CM302649-250mg |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 250mg |
$100 | 2022-05-27 |
2-(3-Bromophenoxy)ethanamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol , Methanol ; 16 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referência
- Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referência
- Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referência
- Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, rt → reflux; reflux → rt
Referência
- Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Referência
- Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Boron trifluoride etherate , Potassium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 12 h, 0 °C
Referência
- Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ; 16 h, reflux
Referência
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Referência
- Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referência
- Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referência
- Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referência
- Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
2-(3-Bromophenoxy)ethanamine Raw materials
2-(3-Bromophenoxy)ethanamine Preparation Products
2-(3-Bromophenoxy)ethanamine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Número da Ordem:A909940
Estado das existências:in Stock
Quantidade:5.0g/10.0g/25.0g/50.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:36
Preço ($):318.0/540.0/1134.0/1928.0
E- mail:sales@amadischem.com
2-(3-Bromophenoxy)ethanamine Literatura Relacionada
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Pureza:99%/99%/99%/99%
Quantidade:5.0g/10.0g/25.0g/50.0g
Preço ($):318.0/540.0/1134.0/1928.0